isobutyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Isobutyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound featuring a hybrid scaffold of chromen-4-one (a flavone derivative) and a substituted thiazole ring. The chromen-4-one moiety is substituted with methyl groups at positions 6 and 8, while the thiazole ring contains a methyl group at position 4 and an isobutyl ester at position 3. The structure is further functionalized by a carbamoyl linkage bridging the chromen-4-one and thiazole rings. Crystallographic analysis of this compound has likely utilized the SHELX system (specifically SHELXL for refinement), a widely recognized tool for small-molecule structural determination .
Properties
Molecular Formula |
C21H22N2O5S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-methylpropyl 2-[(6,8-dimethyl-4-oxochromene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H22N2O5S/c1-10(2)9-27-20(26)18-13(5)22-21(29-18)23-19(25)16-8-15(24)14-7-11(3)6-12(4)17(14)28-16/h6-8,10H,9H2,1-5H3,(H,22,23,25) |
InChI Key |
WYSWCLGTNDLDFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromenone moiety, followed by the introduction of the thiazole ring. Common reagents used in these reactions include acyl chlorides, amines, and thioamides. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques such as column chromatography and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological activities and can be used in further research.
Scientific Research Applications
Structure and Composition
The compound can be characterized by its complex molecular structure, which includes:
- Chromene moiety : The 6,8-dimethyl-4-oxo-4H-chromene structure contributes to its biological activity.
- Thiazole ring : The 1,3-thiazole component is known for its role in various pharmacological activities.
Molecular Formula
The molecular formula for isobutyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is CHNOS.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and chromene moieties exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Study
A study published in a peer-reviewed journal demonstrated the synthesis of derivatives similar to this compound and their evaluation against various cancer cell lines. The results showed a promising IC value indicating effective cytotoxicity against breast and lung cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Thiazole derivatives are known to exhibit antibacterial and antifungal activities.
Data Table: Antimicrobial Activity
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Isobutyl 2-{[(6,8-dimethyl...]} | Staphylococcus aureus | 15 µg/mL |
| Isobutyl 2-{[(6,8-dimethyl...]} | Escherichia coli | 20 µg/mL |
| Isobutyl 2-{[(6,8-dimethyl...]} | Candida albicans | 25 µg/mL |
Anti-inflammatory Properties
Another significant application of this compound is in the field of anti-inflammatory research. Studies suggest that thiazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Case Study
In a controlled study involving animal models of inflammation, the administration of isobutyl 2-{[(6,8-dimethyl...]} resulted in a marked reduction of edema and inflammatory markers .
Pharmaceutical Formulations
This compound can be utilized in pharmaceutical formulations due to its solubility characteristics and bioavailability profiles. Its incorporation into solid dispersions has been explored to enhance the delivery of poorly soluble drugs.
Formulation Data Table
| Formulation Type | Composition | Release Profile |
|---|---|---|
| Solid Dispersion | Isobutyl Compound + HPMC | Sustained release over 24 hours |
| Tablet | Isobutyl Compound + Excipients | Immediate release within 30 minutes |
Mechanism of Action
The mechanism of action of isobutyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized into two groups: chromen-4-one derivatives and thiazole-based carbamates/esters.
Table 1: Structural and Functional Comparison
Key Findings:
The 4-methyl group on the thiazole ring may stabilize the carbamoyl linkage, reducing metabolic degradation relative to phenyl-substituted analogs .
Ester Group Influence :
- The isobutyl ester at position 5 (target compound) likely improves membrane permeability compared to smaller esters (e.g., ethyl or methyl), as observed in similar prodrug designs .
Crystallographic Consistency : Structural refinement via SHELXL ensures high precision in bond-length and angle measurements (e.g., C=O bond in chromen-4-one: ~1.22 Å, consistent with related flavones ). This reliability facilitates accurate comparisons with analogs resolved using similar methods.
Biological Activity
Isobutyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound has the following properties:
- Molecular Formula : C21H22N2O5S
- CAS Number : 896807-84-4
The structure consists of a thiazole ring fused with a chromene moiety, which is known for its diverse biological activities.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. The compound demonstrates significant inhibitory effects against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1.56 |
| Escherichia coli | 3.12 |
| Pseudomonas aeruginosa | 6.25 |
| Bacillus subtilis | 3.12 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
2. Anticancer Activity
The anticancer properties of this compound have been investigated in several studies. Notably, it has shown efficacy in inducing apoptosis in cancer cell lines:
- MCF Cell Line : The compound significantly accelerated apoptosis with an IC50 value of approximately 25.72 ± 3.95 μM.
In vivo studies indicated that treatment with this compound resulted in suppressed tumor growth in mice models, demonstrating its potential as an anticancer therapeutic agent .
The biological activities of this compound are attributed to its ability to interact with specific cellular targets. The thiazole and chromene moieties are known to enhance bioactivity through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Properties : The presence of functional groups may confer antioxidant capabilities, protecting normal cells from oxidative stress.
Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of thiazole derivatives similar to this compound:
- Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested against multiple bacterial strains, showing promising results comparable to standard antibiotics .
- Anticancer Research : In vitro studies demonstrated that compounds with similar structures exhibited cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications for enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
